molecular formula C12H18N2O3 B2459853 3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097912-87-1

3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2459853
CAS No.: 2097912-87-1
M. Wt: 238.287
InChI Key: DRYPODHTNPSPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a heterocyclic molecule featuring a pyrrolidine ring substituted with a pent-4-enoyl group at the 1-position and linked to an oxazolidin-2-one ring at the 3-position. This structure combines conformational rigidity (from the oxazolidinone) with a reactive α,β-unsaturated carbonyl moiety (from the pent-4-enoyl group), making it a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

3-(1-pent-4-enoylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-3-4-11(15)13-6-5-10(9-13)14-7-8-17-12(14)16/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYPODHTNPSPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)N2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves the construction of the pyrrolidine ring followed by the introduction of the oxazolidinone ring and the pent-4-enoyl group. One common method involves the reaction of a suitable pyrrolidine precursor with an oxazolidinone derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine and oxazolidinone rings may interact with enzymes or receptors, leading to changes in their activity. The pent-4-enoyl group can also play a role in modulating the compound’s biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Modified Acyl Groups

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one (CAS 155399-10-3)
  • Structure : Replaces the pyrrolidin-3-yl group with a benzyl substituent.
  • Molecular Formula: C₁₅H₁₇NO₃ vs. C₁₂H₁₆N₂O₃ (target compound).
  • Key Differences: The benzyl group introduces enhanced lipophilicity (logP ~2.8 vs. ~1.5 for the target), favoring membrane permeability.
3-{1-[3-(1H-Pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one (CAS 2097924-10-0)
  • Structure: Substitutes pent-4-enoyl with a 3-(pyrazolyl)benzoyl group.
  • Molecular Weight : 326.35 g/mol vs. 252.27 g/mol (target).
  • Increased steric bulk may limit metabolic clearance compared to the unsaturated pent-4-enoyl chain .

Analogues with Varied Oxazolidinone Substitutions

(4S)-3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
  • Structure: Features a fluorophenyl-hydroxypentanoyl side chain.
  • Key Differences :
    • The hydroxyl group improves aqueous solubility (cLogP ~1.2 vs. ~1.5 for the target).
    • Fluorine substitution enhances metabolic stability and bioavailability in CNS-targeting agents .
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (CAS 1246738-23-7)
  • Structure : Bromomethyl and fluorophenyl substituents.
  • Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the electrophilic pent-4-enoyl group.
  • Applications : Used as a halogenated building block in antiviral prodrugs .

Biological Activity

3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step process that includes the formation of the oxazolidinone ring and subsequent modifications to introduce the pent-4-enoyl group. Various synthetic routes have been reported in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown activity against human cervix carcinoma (HeLa) and other tumor cell lines. One study reported that certain pyrrolidine derivatives inhibited tubulin polymerization and caused cell cycle arrest at the G2/M phase, suggesting their potential as antimitotic agents .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
3fHeLa<0.5Tubulin polymerization inhibition
This compoundVariousTBDTBD

The proposed mechanism of action for compounds like this compound involves interference with microtubule dynamics, which is critical for cell division. The binding affinity to tubulin and subsequent inhibition of polymerization are key factors in their anticancer efficacy. Additionally, these compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have evaluated the biological activity of similar oxazolidinone derivatives:

  • Study on Antitumor Activity : A compound structurally related to this compound was tested against a panel of cancer cell lines including L1210 (murine leukemia) and HT29 (human colon cancer). Results indicated significant growth inhibition at sub-micromolar concentrations .
  • Multidrug Resistance : Another study explored the efficacy of oxazolidinone derivatives against multidrug-resistant cancer cells. The results showed that these compounds maintained their activity even in resistant cell lines expressing high levels of P-glycoprotein, a common drug efflux pump .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.